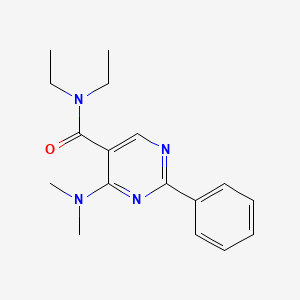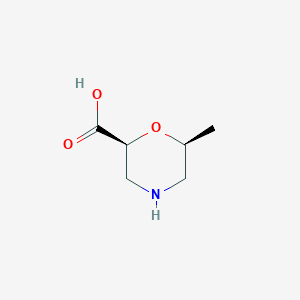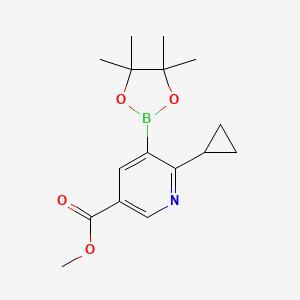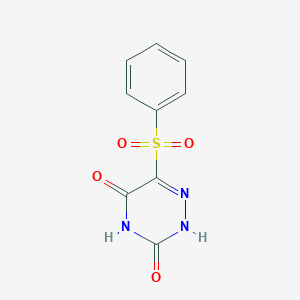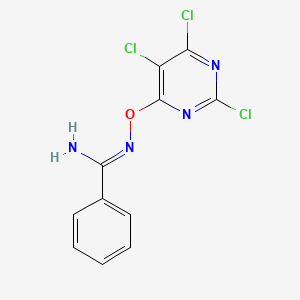
N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide is an aromatic compound with the molecular formula C11H7Cl3N4O and a molecular weight of 317.56 g/mol . This compound is characterized by the presence of a trichloropyrimidine moiety linked to a benzimidamide group through an ether linkage. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide typically involves the nucleophilic substitution reaction of 2,4,5,6-tetrachloropyrimidine with hydroxybenzaldehydes . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile at room temperature. The resulting intermediate, (2,5,6-trichloropyrimidin-4-yl)oxybenzaldehyde, is then further reacted with benzimidamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trichloropyrimidine moiety is highly susceptible to nucleophilic substitution reactions due to the electron-deficient nature of the pyrimidine ring.
Amination: The compound can undergo amination reactions with various amines under mild conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, acetonitrile, room temperature.
Amination: Amines, mild conditions.
Coupling Reactions: Palladium catalysts, aryl boronic acids, suitable solvents.
Major Products Formed
Nucleophilic Substitution: (2,5,6-Trichloropyrimidin-4-yl)oxybenzaldehyde.
Amination: Various aminated derivatives.
Coupling Reactions: Aryl-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide involves its interaction with specific molecular targets and pathways. The trichloropyrimidine moiety is known to interact with nucleophilic sites in biological molecules, leading to inhibition of enzymatic activities or disruption of cellular processes . The benzimidamide group may enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichloropyrimidine: A precursor in the synthesis of N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide.
2,4,6-Trichloropyrimidine: Another trichloropyrimidine derivative with similar reactivity.
Trifluoromethylpyridines: Compounds with similar applications in agrochemicals and pharmaceuticals.
Uniqueness
This compound is unique due to its specific combination of a trichloropyrimidine moiety and a benzimidamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C11H7Cl3N4O |
|---|---|
Poids moléculaire |
317.6 g/mol |
Nom IUPAC |
N'-(2,5,6-trichloropyrimidin-4-yl)oxybenzenecarboximidamide |
InChI |
InChI=1S/C11H7Cl3N4O/c12-7-8(13)16-11(14)17-10(7)19-18-9(15)6-4-2-1-3-5-6/h1-5H,(H2,15,18) |
Clé InChI |
FVWKYFGPYHIVBP-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/OC2=C(C(=NC(=N2)Cl)Cl)Cl)/N |
SMILES canonique |
C1=CC=C(C=C1)C(=NOC2=C(C(=NC(=N2)Cl)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Fluorobenzyl)sulfanyl]-9-(3-methylbutyl)-9h-purin-2-amine](/img/structure/B15217189.png)
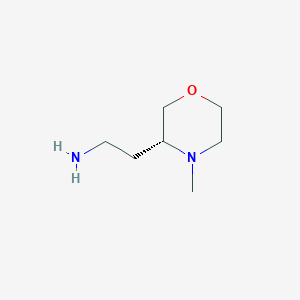
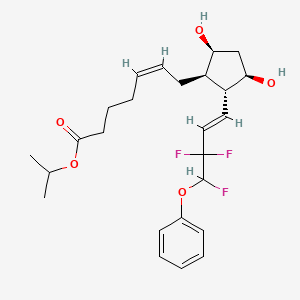
![[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B15217213.png)
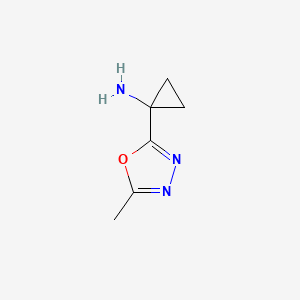
![Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B15217228.png)
![N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B15217236.png)

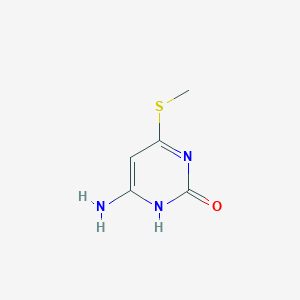
![7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B15217252.png)
